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Compound of Interest

Compound Name: p-Menthane-3-carboxylic acid

Cat. No.: B3052226

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for p-Menthane-3-
carboxylic acid, a monoterpenoid derivative. As a saturated bicyclic carboxylic acid, its
structural elucidation relies on the synergistic interpretation of multiple spectroscopic
techniques. This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic
Resonance (*H and 3C NMR), and Mass Spectrometry (MS) data, grounded in established
principles and experimental protocols.

Molecular Structure and Stereochemistry

p-Menthane-3-carboxylic acid, with the molecular formula C11H2002, possesses a
cyclohexane ring substituted with a methyl, an isopropyl, and a carboxylic acid group[1]. The
IUPAC name is 5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid[1]. The stereochemistry
of the substituents on the cyclohexane ring significantly influences the spectroscopic output,
particularly the NMR chemical shifts and coupling constants. This guide will focus on the
general spectral features, while acknowledging that specific data can vary between different
stereoisomers, such as the (1R,3R,4S) configuration[2].

For clarity in spectral assignments, the following numbering scheme will be used:

Caption: Numbering scheme for p-Menthane-3-carboxylic acid.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3052226?utm_src=pdf-interest
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/p-Menthane-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/p-Menthane-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/DTXSID40884866
https://www.benchchem.com/product/b3052226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For p-
Menthane-3-carboxylic acid, IR is crucial for confirming the presence of the carboxylic acid
moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)

o Sample Preparation: A small amount of the solid p-Menthane-3-carboxylic acid is placed
directly onto the ATR crystal (e.g., diamond or germanium).

o Data Acquisition: The sample is pressed with a clamp to ensure good contact. The IR
spectrum is recorded, typically over a range of 4000-400 cm™1.

» Background Correction: A background spectrum of the clean ATR crystal is recorded and
subtracted from the sample spectrum to eliminate atmospheric (CO2z, H20) and instrument-
related absorptions.

Data Interpretation: The IR spectrum is characterized by several key absorptions indicative of a
carboxylic acid. Due to strong intermolecular hydrogen bonding, which leads to the formation of
dimers, the hydroxyl (O-H) stretching band is exceptionally broad[3][4].
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Wavenumber
(cm™)

Vibration Type

Intensity

Causality &
Insights

3300 - 2500

O-H stretch

Strong, Very Broad

This signature broad
band results from the
hydrogen-bonded O-H
group in the carboxylic
acid dimer. It typically
overlaps with the C-H
stretching region[3][4]
[5].

2960 - 2850

C-H stretch (sp?)

Strong, Sharp

These peaks
correspond to the
stretching vibrations of
the numerous C-H
bonds in the methyl,
isopropyl, and
cyclohexane ring

moieties[6].

1710 - 1690

C=0 stretch

Strong, Sharp

The carbonyl stretch
for a saturated,
dimerized carboxylic
acid is highly intense
and appears in this
region[3][7][8]. Its
position confirms the
saturated aliphatic
nature of the

molecule.

1320 - 1210

C-O stretch

Medium

This band is coupled
with the O-H in-plane
bend and is
characteristic of the
carboxylic acid C-O
single bond[3][7][8].
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This corresponds to
the out-of-plane bend
of the hydrogen-

950 - 910 O-H bend Medium, Broad bonded O-H group,
another key indicator
for a carboxylic acid
dimer[3][5][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The chemical environment of each proton and carbon atom influences its resonance
frequency (chemical shift).

Experimental Protocol (*H and 13C NMR)

o Sample Preparation: Approximately 5-10 mg of p-Menthane-3-carboxylic acid is dissolved
in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs).

« Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal
standard, with its signal defined as 0.00 ppm.

o Data Acquisition: The sample is placed in a high-field NMR spectrometer. For 133C NMR, a
proton-decoupled experiment is standard to ensure each unique carbon appears as a
singlet.

'H NMR Spectroscopy

Data Interpretation: The *H NMR spectrum reveals the number of different proton
environments, their integration (ratio), and their connectivity through spin-spin coupling.
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Chemical Shift o ] ] Causality &
Multiplicity Integration Assignment .
(0, ppm) Insights

The carboxylic
acid proton is
highly deshielded
and often
appears as a
very broad signal
due to hydrogen

~10-12 Broad Singlet 1H COOH bonding and
chemical
exchange[5][9].
This signal
disappears upon
shaking the
sample with
D:20.

The proton alpha
to the carbonyl
group (on C1) is
deshielded. Its
multiplicity will
~20-25 Multiplet 1H o1 depe_n-d on the
specific
stereochemistry
and its coupling
to neighboring
protons on C2

and C6.

~0.8-2.0 Multiplets ~12H Cyclohexane & This complex
Isopropyl CH region contains
the overlapping
signals from the
remaining
protons on the

cyclohexane ring
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and the methine

proton of the

isopropyl group.

Doublets /
~0.7-1.0 ) 9H
Singlets

CHs groups

The methyl
protons of the
isopropy! group
and the C5-
methyl group
typically appear
in this upfield
region. The
isopropyl methyls
will appear as
doublets due to
coupling with the
isopropyl CH
proton.

3C NMR Spectroscopy

Data Interpretation: The proton-decoupled 3C NMR spectrum shows a single peak for each

unique carbon atom in the molecule.
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Chemical Shift (5, ) Causality &
Carbon Type Assignment .
ppm) Insights

The carbonyl carbon
of a saturated
carboxylic acid is
significantly
deshielded and

appears in this

~180 - 185 Quaternary COOH

characteristic
downfield region[4][9].

The sp? hybridized
carbons of the
cyclohexane ring
~20-50 CH, CH: Cyclohexane Ring resonate in this range.
The exact shifts are
highly dependent on

the stereoisomer.

The carbons of the
methyl groups
(isopropyl and C5-
~15-25 CHs Methyl Groups methyl) are shielded
and appear in the
upfield region of the

spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron
lonization (El) MS, the molecule is bombarded with high-energy electrons, causing ionization
and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and
clues about the molecule's structure.

Experimental Protocol (Electron lonization)
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o Sample Introduction: A small amount of the sample is introduced into the high-vacuum
source of the mass spectrometer, where it is vaporized.

« lonization: The gaseous molecules are bombarded by a beam of electrons (typically 70 eV),
leading to the ejection of an electron and formation of a radical cation (M*s), the molecular
ion.

o Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, charged ions and neutral radicals.

o Detection: The positively charged ions are accelerated and separated by a mass analyzer
(e.g., a quadrupole) based on their m/z ratio, and then detected.

Data Interpretation: The molecular ion peak (M*e) for p-Menthane-3-carboxylic acid
(C11H2002) would be expected at an m/z of 184, corresponding to its molecular weight[1][2].
Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group
and rearrangements.

Caption: Plausible fragmentation pathways for p-Menthane-3-carboxylic acid in EI-MS.

e m/z 139 [M-45]*: Loss of the entire carboxylic acid group (¢*COOH) is a very common
fragmentation, resulting in a prominent peak corresponding to the p-menthyl cation.

e m/z 141 [M-43]*: Loss of an isopropyl radical (*CsH?>) is another characteristic fragmentation
for this structure.

o McLafferty Rearrangement: While less direct in cyclic systems, intramolecular hydrogen
transfer followed by fragmentation can lead to other significant peaks[10].

Integrated Spectroscopic Analysis

The definitive structural confirmation of p-Menthane-3-carboxylic acid is achieved by
integrating the data from all techniques. IR confirms the presence of the carboxylic acid
functional group. Mass spectrometry provides the molecular weight and key structural
fragments. Finally, *H and 3C NMR spectroscopy provide the precise carbon-hydrogen
framework, allowing for the assignment of all atoms within the molecule and elucidation of its
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specific stereochemistry. Together, these techniques provide a self-validating system for the
comprehensive characterization of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. p-Menthane-3-carboxylic acid | C11H2002 | CID 97896 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. p-Menthane-3-carboxylic acid, (1R,3R,4S)- | C11H2002 | CID 85256 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 3. orgchemboulder.com [orgchemboulder.com]

e 4.20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

. orgchemboulder.com [orgchemboulder.com]
. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
. chem.libretexts.org [chem.libretexts.org]

. Spectroscopyonline.com [spectroscopyonline.com]

°
© 0] ~ » &)

. chem.libretexts.org [chem.libretexts.org]
e 10. m.youtube.com [m.youtube.com]

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of p-Menthane-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3052226#spectroscopic-data-for-p-
menthane-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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